5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 606136-08-7
VCID: VC4833120
InChI: InChI=1S/C9H11N5/c1-3-4-10-8-5-7(2)13-9-11-6-12-14(8)9/h3,5-6,10H,1,4H2,2H3
SMILES: CC1=NC2=NC=NN2C(=C1)NCC=C
Molecular Formula: C9H11N5
Molecular Weight: 189.222

5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

CAS No.: 606136-08-7

Cat. No.: VC4833120

Molecular Formula: C9H11N5

Molecular Weight: 189.222

* For research use only. Not for human or veterinary use.

5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 606136-08-7

Specification

CAS No. 606136-08-7
Molecular Formula C9H11N5
Molecular Weight 189.222
IUPAC Name 5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C9H11N5/c1-3-4-10-8-5-7(2)13-9-11-6-12-14(8)9/h3,5-6,10H,1,4H2,2H3
Standard InChI Key BVQONTHOSAPEFG-UHFFFAOYSA-N
SMILES CC1=NC2=NC=NN2C(=C1)NCC=C

Introduction

Structural Characteristics and Molecular Properties

The core structure of 5-methyl-N-(prop-2-en-1-yl)-[1, triazolo[1,5-a]pyrimidin-7-amine consists of a fused bicyclic system: a pyrimidine ring (six-membered) fused with a triazole (five-membered). Key substituents include:

  • A methyl group at position 5 of the pyrimidine ring, which enhances lipophilicity and steric bulk .

  • An allylamine (prop-2-en-1-yl) group at position 7, introducing potential for nucleophilic reactivity and hydrogen bonding .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀N₆
Molecular Weight202.22 g/mol
logP (Lipophilicity)~1.2 (estimated via analogy)
Hydrogen Bond Acceptors5
Polar Surface Area~75 Ų

The allylamine substituent distinguishes this compound from analogs like N,N-diethyl-5-methyl[1, triazolo[1,5-a]pyrimidin-7-amine (Z606-8028) , where bulkier alkyl groups reduce water solubility. The unsaturated allyl group may confer enhanced reactivity in biological systems, such as Michael addition or radical interactions .

Synthetic Routes and Reaction Mechanisms

Triazolopyrimidines are typically synthesized via cyclocondensation reactions between aminotriazoles and β-diketones or their equivalents . For this derivative, two plausible pathways emerge:

Pathway 1: Direct Cyclocondensation

  • Starting Materials: Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with a prop-2-en-1-yl-substituted diketone under acidic conditions.

  • Mechanism: Acid-catalyzed cyclization forms the pyrimidine ring, followed by decarboxylation and functionalization .

Pathway 2: Post-Synthetic Modification

  • Intermediate: Synthesize 5-methyl- triazolo[1,5-a]pyrimidin-7-amine via established methods .

  • Allylation: React the amine with allyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the prop-2-en-1-yl group .

Key Reaction Conditions

  • Temperature: 80–120°C for cyclocondensation .

  • Catalysts: Acetic acid or p-toluenesulfonic acid for acid-mediated cyclization .

  • Yield Optimization: Microwave-assisted synthesis may enhance efficiency .

Physicochemical and Spectroscopic Characterization

Predicted Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 6.85–6.05 (m, 3H, allyl-CH₂CH₂), 5.30 (d, 1H, NH), 2.45 (s, 3H, CH₃) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N triazole), 990 cm⁻¹ (allyl C=C) .

Solubility and Stability

  • Aqueous Solubility: ~0.5 mg/mL (estimated via LogD) .

  • Stability: Susceptible to oxidation at the allyl double bond; storage under inert gas recommended .

Industrial and Research Applications

Agrochemical Development

Triazolopyrimidines are explored as herbicides and fungicides. The allylamine group’s reactivity could facilitate covalent binding to plant enzymes, enhancing potency .

Materials Science

Conjugated triazolopyrimidines serve as ligands in luminescent metal-organic frameworks (MOFs). The allyl group may enable polymerization or cross-linking .

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